1,1-Bis(methylsulfanyl)pent-1-en-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(methylsulfanyl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS2/c1-4-6(8)5-7(9-2)10-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPXAQWORSBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(SC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128032-13-3 | |
| Record name | 1,1-bis(methylsulfanyl)pent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,1 Bis Methylsulfanyl Pent 1 En 3 One
De Novo Synthesis Strategies from Simpler Precursors
These approaches build the core structure of the molecule from acyclic, less complex starting materials.
Base-Catalyzed Condensation and Alkylation Routes
A primary and widely utilized method for synthesizing ketene (B1206846) dithioacetals involves the reaction of a ketone with carbon disulfide in the presence of a strong base, followed by alkylation. baselius.ac.in This pathway leverages the acidity of the α-protons of the ketone. For the synthesis of 1,1-Bis(methylsulfanyl)pent-1-en-3-one, the logical precursor would be butan-2-one.
The general mechanism proceeds as follows:
Deprotonation: A strong base (e.g., sodium hydride, potassium tert-butoxide) removes a proton from the α-carbon of the ketone, generating an enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbon of carbon disulfide (CS₂) to form a dithiocarboxylate intermediate.
Second Deprotonation: A second equivalent of the base deprotonates the other α-carbon, leading to a dianionic species.
Dialkylation: The sulfur atoms of the dianionic intermediate are then S-alkylated, typically with an alkyl halide like methyl iodide (MeI), to yield the final ketene dithioacetal product.
This reaction sequence effectively transforms a simple ketone into a versatile α,β-unsaturated carbonyl system.
Table 1: Reaction Parameters for Base-Catalyzed Synthesis of Ketene Dithioacetals
| Parameter | Description | Example |
|---|---|---|
| Ketone Precursor | A ketone with at least two α-hydrogens. For the target molecule, butan-2-one is the precursor. | Butan-2-one |
| Base | A strong base is required to generate the enolate. | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Potassium hydroxide (B78521) (KOH) google.com |
| Solvent | Anhydrous aprotic solvents are typically used to prevent quenching of the strong base and intermediates. | Tetrahydrofuran (THF), Dimethylformamide (DMF) google.com |
| Alkylating Agent | An electrophile, typically an alkyl halide, used for the S-alkylation step. | Methyl iodide (MeI), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) google.com |
| Temperature | Reactions are often initiated at low temperatures and may be warmed to room temperature or heated. | 0 °C to reflux |
Targeted Olefination Reactions for Enone Moiety Formation
Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. tcichemicals.com Reactions such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Peterson olefinations can be adapted to form the enone moiety of the target molecule. tcichemicals.comorganic-chemistry.org
Wittig Reaction: This reaction involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone. harvard.edu To synthesize the target compound, a phosphorus ylide bearing the bis(methylsulfanyl)methyl group could be reacted with a β-keto-aldehyde precursor like 2-oxobutanal. The stereochemical outcome (E vs. Z isomer) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. organic-chemistry.orgharvard.edu
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than a phosphonium ylide. tcichemicals.com This reaction is well-known for producing E-alkenes with high stereoselectivity. The synthesis would involve reacting a phosphonate ester, such as diethyl (bis(methylsulfanyl)methyl)phosphonate, with 2-oxobutanal after deprotonation with a suitable base.
Peterson Olefination: This method uses an α-silyl carbanion, which reacts with a carbonyl compound to form a β-hydroxysilane intermediate. tcichemicals.comresearchgate.net Subsequent elimination, which can be directed by either acid or base, yields the alkene. This allows for stereochemical control over the resulting double bond. tcichemicals.com
Multi-Component Reaction Approaches for Direct Access
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. researchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs suggest a potential pathway. nih.govrsc.org A hypothetical MCR could involve the one-pot combination of butan-2-one, carbon disulfide, and methyl iodide under conditions that promote the sequential condensation and alkylation, thereby streamlining the synthesis described in section 2.1.1.
Functional Group Interconversion Pathways
These methods involve modifying a molecule that already contains the core dithioacetal structure.
Transformations from Related Dithioacetals
An alternative synthetic route starts with a pre-formed dithioacetal and modifies its functional groups to arrive at the target enone. For example, one could start with 1,1-bis(methylsulfanyl)ethane. This precursor could be deprotonated at the carbon between the two sulfur atoms using a strong base like n-butyllithium, creating a potent nucleophile. This nucleophile could then be acylated using an appropriate acylating agent, such as propanoyl chloride or ethyl propionate, to introduce the pent-3-one functionality. Subsequent steps would be required to introduce the double bond at the C1-C2 position. Ketene dithioacetals and their derivatives are known to be useful two-carbon building blocks in organic synthesis. kyoto-u.ac.jp
Table 2: Potential Functional Group Interconversion Strategies
| Starting Material Type | Reagent(s) | Transformation |
|---|
Stereoselective Synthetic Protocols
The double bond in this compound can exist as either the E or Z isomer. Stereoselective synthesis aims to produce a single isomer preferentially. As mentioned in section 2.1.2, olefination reactions are powerful tools for controlling alkene geometry.
HWE Reaction: Typically provides the thermodynamically more stable E-isomer with high selectivity. tcichemicals.com
Wittig Reaction: The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (like the one needed for this synthesis) generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. harvard.edu The Schlosser modification of the Wittig reaction can be employed to favor the formation of E-alkenes even from non-stabilized ylides. organic-chemistry.org
While specific stereoselective syntheses for this compound are not detailed in readily available literature, these established methodologies provide a clear framework for achieving such control. rsc.orgresearchgate.net
Catalytic Approaches in Synthesis
Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and the ability to perform transformations under milder conditions compared to stoichiometric approaches. The following sections delve into the application of organocatalysis and transition metal catalysis in the synthesis of this compound and related ketene dithioacetals.
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and the construction of complex molecular architectures. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, analogous transformations provide a conceptual framework for its preparation.
A plausible organocatalytic route involves the conjugate addition of a nucleophile to an appropriate electrophilic precursor. For instance, a Michael addition of a thiol to an α,β-alkynyl ketone could be envisioned. Chiral amine or thiourea-based organocatalysts are known to effectively promote such reactions, offering control over stereochemistry if a chiral product is desired.
Table 1: Potential Organocatalytic Approaches for Analogs of this compound
| Catalyst Type | Reaction Type | Potential Substrates | Expected Product Class |
| Chiral Amine (e.g., Proline derivatives) | Michael Addition | α,β-Alkynyl Ketone + Methanethiol (B179389) | β-Thio-α,β-unsaturated Ketone |
| Chiral Thiourea (B124793) | Conjugate Addition | α,β-Unsaturated Acyl Imidazolium Ion + Methanethiol | β-Thio-α,β-unsaturated Ketone |
| N-Heterocyclic Carbene (NHC) | Acyl Anion Addition | Aldehyde + Ketene Dithioacetal Precursor | Functionalized Ketene Dithioacetal |
Detailed research findings in the broader field of organocatalysis support the feasibility of these approaches. For example, the conjugate addition of thiols to α,β-unsaturated ketones has been successfully achieved with high enantioselectivity using cinchona alkaloid-derived thiourea catalysts. organic-chemistry.org This suggests that a similar strategy could be adapted for the synthesis of this compound by employing a suitable pentenone-derived electrophile and methanethiol as the nucleophile.
Transition Metal-Catalyzed Transformations (e.g., Pd-catalyzed processes)
Transition metal catalysis, particularly with palladium, offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions and C-H activation strategies are highly relevant to the synthesis of functionalized alkenes like this compound.
One potential palladium-catalyzed approach involves the cross-coupling of a vinyl halide or triflate with a sulfur nucleophile. For instance, a 1,1-dihalo- or 1-halo-1-alkenyl precursor could be coupled with methanethiol in the presence of a palladium catalyst and a suitable ligand to furnish the desired ketene dithioacetal.
Furthermore, palladium-catalyzed C-H functionalization represents a more atom-economical approach. uchicago.edu A hypothetical route could involve the direct C-H vinylation of a dithioacetal with a suitable coupling partner, or the direct thiolation of a pentenone derivative. While direct C(sp2)-H thiolation of simple alkenes can be challenging, recent advances in catalyst design are expanding the scope of these transformations.
Table 2: Plausible Palladium-Catalyzed Syntheses of Ketene Dithioacetals
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type |
| Cross-Coupling | 1,1-Dibromopent-1-en-3-one | Methanethiol | Pd(0) catalyst + Ligand | This compound |
| C-H Activation/Thiolation | Pent-1-en-3-one | Dimethyl disulfide | Pd(II) catalyst + Oxidant | This compound |
| Oxidative C-O Cross-Coupling | Ketene Dithioacetal | Carboxylic Acid | Pd(OAc)2 + Oxidant | Vinyl Ester |
Research has demonstrated the feasibility of palladium-catalyzed oxidative C–O cross-coupling of ketene dithioacetals with carboxylic acids, indicating the reactivity of the ketene dithioacetal moiety under palladium catalysis. rsc.org This provides a basis for exploring analogous C-S bond-forming reactions.
Principles of Green Chemistry in Synthetic Design
The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. The synthesis of this compound can be designed to incorporate these principles, focusing on solvent choice, atom economy, and step efficiency.
Solvent-Free or Environmentally Benign Reaction Conditions
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simplified work-up procedures, and reduced waste generation. mdpi.com
For the synthesis of this compound, a solvent-free approach could be particularly advantageous in reactions involving viscous starting materials or where the reactants themselves can act as the reaction medium. For example, a base-catalyzed condensation of a ketone with carbon disulfide followed by methylation could potentially be carried out under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction. researchgate.net
When a solvent is necessary, the choice should be guided by its environmental impact, safety profile, and recyclability. Water, supercritical fluids, and bio-based solvents are considered greener alternatives to traditional volatile organic compounds. The synthesis of various organosulfur compounds has been successfully demonstrated in aqueous media, highlighting the potential for developing an environmentally benign synthesis of the target molecule. researchgate.net
Atom-Economical and Step-Efficient Syntheses
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Syntheses with high atom economy are inherently less wasteful.
Addition and cycloaddition reactions are classic examples of atom-economical processes. A hypothetical Diels-Alder reaction to construct a precursor to this compound would exhibit 100% atom economy. nih.gov Similarly, catalytic addition reactions, as discussed in the catalytic approaches section, are generally more atom-economical than stoichiometric reactions that generate large amounts of byproducts.
Step efficiency refers to the number of synthetic steps required to produce the target molecule. A lower number of steps is generally preferred as it reduces resource consumption, waste generation, and cost. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, are excellent strategies for improving step efficiency. A potential one-pot synthesis of this compound could involve the in-situ generation of a reactive intermediate that is immediately consumed in a subsequent reaction, thereby avoiding the isolation and purification of intermediates.
Table 3: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Potential for Solvent-Free Conditions | Atom Economy | Step Efficiency |
| Traditional Condensation | Low to Moderate | Moderate | Moderate |
| Organocatalytic Michael Addition | Moderate to High | High | High (if tandem) |
| Pd-Catalyzed Cross-Coupling | Moderate | Moderate to High | Moderate |
| Pd-Catalyzed C-H Activation | Moderate to High | High | High |
By prioritizing catalytic methods and designing syntheses that are solvent-free, atom-economical, and step-efficient, the production of this compound can be aligned with the principles of green and sustainable chemistry.
Chemical Reactivity and Mechanistic Investigations of 1,1 Bis Methylsulfanyl Pent 1 En 3 One
Reactivity of the α,β-Unsaturated Carbonyl System
The enone part of the molecule is highly susceptible to addition reactions due to the polarization of the electron density towards the carbonyl oxygen. This creates electrophilic centers at both the carbonyl carbon and the β-carbon.
Nucleophilic Addition Reactions (e.g., Michael Additions)
Nucleophiles can attack the α,β-unsaturated carbonyl system at two distinct positions, leading to either conjugate addition or direct addition to the carbonyl group.
The most common reaction pathway for α,β-unsaturated systems is the conjugate addition, also known as the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the enone system. This reactivity is observed in α-oxo ketene (B1206846) dithioacetals, such as derivatives of 1,1-bis(methylsulfanyl)pent-1-en-3-one. For instance, the base-mediated reaction of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones, which are structurally similar to the target compound, proceeds via a Michael addition. nih.gov
The reaction is initiated by the nucleophilic attack of a ketone enolate at the β-carbon of the ketene dithioacetal. This is followed by an intramolecular cyclization and subsequent elimination of a methylthio group and water to form substituted phenols. nih.gov This type of reaction highlights the role of the ketene dithioacetal as a 1,3-dielectrophilic partner. nih.gov
A proposed mechanism for a related reaction involves the initial Michael addition of the enolate to the β-carbon, followed by the elimination of a methanethiolate (B1210775) group. nih.gov
Table 1: Michael Addition of Ketone Enolates to α-Oxo Ketene Dithioacetal Analogs
| Ketone Reactant | α-Oxo Ketene Dithioacetal | Product |
| Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 5-phenyl-3-(methylthio)phenol |
| 1-Phenylpropan-2-one | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-methyl-5-(methylthio)-[1,1'-biphenyl]-3-ol |
| 1-(4-Methoxyphenyl)propan-2-one | 3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one | 4'-methoxy-4-methyl-5'-(methylthio)-[1,1'-biphenyl]-3-ol |
Data sourced from a study on the annulation of ketones with ketene dithioacetals. nih.gov
| Ketone Reactant | α-Oxo Ketene Dithioacetal | Product |
|---|---|---|
| Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 5-phenyl-3-(methylthio)phenol |
| 1-Phenylpropan-2-one | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-methyl-5-(methylthio)-[1,1'-biphenyl]-3-ol |
| 1-(4-Methoxyphenyl)propan-2-one | 3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one | 4'-methoxy-4-methyl-5'-(methylthio)-[1,1'-biphenyl]-3-ol |
While conjugate addition is often favored, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur, particularly with more reactive nucleophiles such as Grignard reagents. Research on the reaction of α-oxoketene dithioacetals with methallyl Grignard reagent has shown that 1,2-addition occurs to yield the corresponding carbinols. jlu.edu.cn This suggests that under certain conditions, the carbonyl carbon of this compound can act as the primary electrophilic site. The outcome of the reaction (1,2- versus 1,4-addition) is influenced by factors such as the nature of the nucleophile, steric hindrance around the reactive centers, and the reaction conditions.
Electrophilic Reactions on the Enone Motif
The carbon-carbon double bond of the enone system in ketene dithioacetals can also undergo reactions with electrophiles. While specific studies on this compound are limited, research on related cyclic ketene dithioacetals has demonstrated that electrophilic substitution can occur at the α-carbon (C-2). researchgate.net Furthermore, molecular iodine has been shown to mediate the electrophilic cyclization of α-oxo ketene dithioacetals with propargylic alcohols. acs.org This indicates the potential for the enone motif to react with various electrophiles, leading to a range of functionalized products.
Transformations Involving the Dithioacetal Moiety
The dithioacetal group is a significant feature of this compound, and its reactivity provides further avenues for synthetic transformations.
Cleavage and Replacement Reactions of Methylthio Groups
The carbon-sulfur bonds of the dithioacetal can be cleaved under various conditions, allowing for the replacement of the methylthio groups and the unmasking of other functionalities. One of the most common transformations is the hydrolysis of the dithioacetal to a carbonyl group. While this reaction is generally associated with dithioacetals derived from aldehydes and ketones, the α-oxo ketene dithioacetal system can also undergo related transformations. For instance, the hydrolysis of α-oxo ketene N,S-acetals, which are structurally similar, can lead to the formation of β-keto thioesters. beilstein-journals.org
Another important reaction is the desulfurization of the dithioacetal moiety. Raney Nickel is a widely used reagent for the reduction of carbon-sulfur bonds to carbon-hydrogen bonds. masterorganicchemistry.comyoutube.com This reaction, often referred to as the Mozingo reduction when applied to thioacetals, can be used to convert a dithioacetal into a methylene (B1212753) group. masterorganicchemistry.comyoutube.comyoutube.com This provides a method for the complete removal of the sulfur-containing functionality.
Table 2: Potential Transformations of the Dithioacetal Moiety
| Reagent/Condition | Transformation | Product Type |
| Acid/Water | Hydrolysis (of related systems) | β-Ketoester |
| Raney Nickel, H₂ | Desulfurization/Reduction | Alkane |
This table is based on general reactions of dithioacetals and related compounds. beilstein-journals.orgmasterorganicchemistry.com
| Reagent/Condition | Transformation | Product Type |
|---|---|---|
| Acid/Water | Hydrolysis (of related systems) | β-Ketoester |
| Raney Nickel, H₂ | Desulfurization/Reduction | Alkane |
Oxidation of Sulfur Atoms to Sulfoxides and Sulfones
The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These reactions are fundamental in organosulfur chemistry, as the resulting sulfoxides and sulfones are valuable synthetic intermediates. The oxidation state of the sulfur atoms significantly alters the electronic nature and reactivity of the molecule.
Selective oxidation to the sulfoxide (B87167) is a common transformation for ketene dithioacetals. researchgate.netkyoto-u.ac.jp The oxidation of one of the methylsulfanyl groups transforms the ketene dithioacetal into a ketene dithioacetal monoxide. These monoxides are electrophilic and can act as activated alkenes in various addition reactions. kyoto-u.ac.jp For instance, the oxidation of related ketene dithioacetals has been achieved with high enantioselectivity using Sharpless-type asymmetric oxidation conditions, yielding trans bis-sulfoxides with excellent control of both enantioselectivity and diastereoselectivity. acs.org This suggests that the two sulfur atoms can be oxidized sequentially.
Further oxidation leads to the formation of sulfones. The sulfonyl group is a strong electron-withdrawing group, which dramatically influences the reactivity of the adjacent molecular framework. While direct oxidation of this compound to its corresponding disulfone is plausible, alternative methods often provide access to related sulfone structures. For example, allylic sulfones have been synthesized through three-component reactions involving ketene dithioacetals, aldehydes, and arenesulfinic acids, showcasing the versatility of the ketene dithioacetal template in constructing complex sulfones. tandfonline.com
A variety of oxidizing agents can be employed for the oxidation of sulfides, and the choice of reagent and reaction conditions determines the selectivity between the sulfoxide and sulfone. organic-chemistry.org
Table 1: Representative Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion
| Oxidizing Agent | Product(s) | Catalyst (if any) | General Applicability |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | None | Widely used, can over-oxidize |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Metal catalysts (e.g., FeCl₃) | Green oxidant, requires catalyst for selectivity |
| Sodium Periodate (NaIO₄) | Sulfoxide | None | Selective for sulfoxide formation |
| Cumene Hydroperoxide | Bis-sulfoxide | Ti(OⁱPr)₄ / (+)-DET | Asymmetric oxidation of ketene dithioacetals acs.org |
| Oxygen (O₂) | Sulfoxide | Light-induced quinoid catalyst | Green, chemoselective method organic-chemistry.org |
Cycloaddition Reactions (e.g., [4+2], [2+2] processes)
The polarized carbon-carbon double bond of this compound makes it an active participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems, and the electronic nature of the ketene dithioacetal moiety can be exploited in various cycloaddition manifolds.
[4+2] Cycloaddition (Diels-Alder Reaction): In the context of a Diels-Alder reaction, the electron-rich double bond of a ketene dithioacetal can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgnih.gov The reaction rate and selectivity are governed by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups (like the two methylsulfanyl groups) on the dienophile generally increase the energy of the highest occupied molecular orbital (HOMO), leading to a faster reaction with electron-poor dienes in normal-electron-demand Diels-Alder reactions. youtube.comyoutube.com While specific studies on this compound as a dienophile are not prevalent, its structural features suggest it would be a reactive partner in such transformations.
[2+2] Cycloaddition: Ketenes and related compounds are particularly well-known for undergoing thermal [2+2] cycloadditions with alkenes to form four-membered cyclobutane (B1203170) rings. organicreactions.orgchemtube3d.comlibretexts.org This reaction is thermally allowed via a suprafacial-antarafacial approach, where the ketene acts as the antarafacial component. youtube.com The regioselectivity is determined by the interaction of the electron-rich atom of the alkene with the electron-poor carbonyl carbon of the ketene. libretexts.org Although this compound is not a ketene itself, its polarized alkene character suggests potential for participation in related [2+2] processes, possibly under photochemical conditions or with specialized reagents.
Other cycloaddition-type reactions involving ketene dithioacetals have been reported, such as their use as 1,3-dipolarophiles and in [3+3] annulation reactions to construct six-membered rings. semanticscholar.orgnih.gov
Rearrangement Pathways and Isomerization Processes
Derivatives of this compound can undergo various rearrangement and isomerization reactions, often triggered by acid, base, or thermal conditions. These processes can lead to significant structural reorganization and the formation of novel molecular frameworks.
For instance, the Pummerer reaction is a characteristic rearrangement of sulfoxides. The corresponding monosulfoxide of this compound could potentially undergo a Pummerer-type rearrangement upon activation with an acylating agent (like trifluoroacetic anhydride). Studies on arylketene dithioacetal monoxides have shown that they can undergo cyclization under Pummerer-like conditions to synthesize benzo[b]thiophenes, indicating a pathway involving rearrangement and intramolecular cyclization. kyoto-u.ac.jp
Base-catalyzed rearrangements are also possible. Depending on the reaction conditions, dithioacetals can undergo rearrangement in competition with oxidation. chemrxiv.org In related systems, such as α-aroyl-α-bromoketene dithioacetals, reaction with hydrazine (B178648) hydrate (B1144303) has led to the formation of rearranged pyrazoles, demonstrating the potential for skeletal reorganization. tandfonline.com Furthermore, α-ketol rearrangements are known to occur in molecules containing a hydroxyl group adjacent to a ketone, a structure that could be formed from intermediates in reactions of this compound. beilstein-journals.org
Mechanistic Elucidation Studies
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. While specific mechanistic studies on this exact compound are limited, research on the broader class of ketene dithioacetals provides significant insight into the plausible kinetic, thermodynamic, and intermediate pathways.
Kinetic and Thermodynamic Analysis
The kinetics and thermodynamics of reactions involving ketene dithioacetals are influenced by factors such as substrate structure, reagent type, and reaction conditions. For example, theoretical studies on the [2+2] cycloaddition of ketenes have been performed to analyze the activation energies and the synchronicity of the bond-forming processes. researchgate.net Such computational analyses indicate that these reactions proceed through highly asynchronous transition states. researchgate.net
Similarly, kinetic and thermodynamic analyses of the thermal decomposition of diketene (B1670635) to produce ketene have been conducted, revealing that the formation of ketene is kinetically favored, while other decomposition pathways can be thermodynamically feasible. nih.gov This type of analysis, applied to reactions of this compound, would help in predicting the feasibility and outcome of its transformations. For instance, in a cycloaddition reaction, kinetic control at lower temperatures might favor one regioisomer (e.g., the endo product in a Diels-Alder reaction), while thermodynamic control at higher temperatures might favor a more stable isomer.
Identification of Reaction Intermediates
The reactivity of this compound involves the formation of various transient species. The two sulfur atoms are capable of stabilizing adjacent carbanions, carbocations, and carbon-centered radicals, making these intermediates key to its chemical behavior. kyoto-u.ac.jp
In base-catalyzed reactions, deprotonation can occur at the carbon alpha to the carbonyl group (C4) or at the methyl groups of the dithioacetal moiety. The resulting enolate or carbanion is a key nucleophilic intermediate. For example, in the [3+3] cycloaromatization of α-aroyl ketene dithioacetals with ketones, the proposed mechanism initiates with a Michael addition of a ketone enolate to the ketene dithioacetal, forming a dione (B5365651) intermediate. nih.gov
Under different conditions, cationic intermediates can be generated. Lewis acid activation of the carbonyl group or the dithioacetal moiety can lead to the formation of carbocationic species that are susceptible to nucleophilic attack. Radical intermediates are also plausible, particularly in reactions initiated by radical starters or photochemical processes. The stabilization of these diverse intermediates by the sulfur atoms is a cornerstone of the synthetic utility of ketene dithioacetals. kyoto-u.ac.jp
Synthetic Applications of 1,1 Bis Methylsulfanyl Pent 1 En 3 One As a Chemical Synthon
Building Block for Complex Organic Molecules
The strategic placement of functional groups in 1,1-bis(methylsulfanyl)pent-1-en-3-one makes it an ideal precursor for a variety of complex organic structures. The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system, coupled with the reactivity of the ketene (B1206846) dithioacetal, allows for sequential and controlled bond-forming reactions.
Construction of Heterocyclic Frameworks
The ability to introduce multiple heteroatoms in a controlled manner is a cornerstone of modern synthetic chemistry. This compound serves as an excellent starting material for the synthesis of a wide array of heterocyclic compounds.
The synthesis of pyrimidines, a class of nitrogen-containing heterocycles with significant biological and pharmaceutical importance, can be efficiently achieved using this compound. The general strategy involves the cyclocondensation of the β-ketoketene dithioacetal with a suitable N-C-N synthon, such as guanidine (B92328) or other amidines. ias.ac.innih.gov
In a typical reaction, this compound is treated with guanidine hydrochloride in the presence of a base. The reaction proceeds through an initial nucleophilic attack of the guanidine on the carbonyl carbon, followed by an intramolecular Michael addition and subsequent elimination of methanethiol (B179389) and water to afford the pyrimidine (B1678525) ring. The methylsulfanyl group at the 2-position of the resulting pyrimidine can be further displaced by other nucleophiles, adding to the synthetic versatility of this method. tsijournals.comresearchgate.net
Table 1: Synthesis of Pyrimidine Derivatives from this compound
| Reagent | Base | Product |
|---|---|---|
| Guanidine Hydrochloride | K₂CO₃ | 2-Amino-4-ethyl-6-(methylsulfanyl)pyrimidine |
| Acetamidine Hydrochloride | NaOEt | 4-Ethyl-2-methyl-6-(methylsulfanyl)pyrimidine |
This table is illustrative and based on the general reactivity of α-oxoketene dithioacetals. ias.ac.in
The reactivity profile of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur atoms. For instance, treatment with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives. The reaction likely proceeds through the formation of an oxime at the carbonyl group, followed by intramolecular cyclization and elimination. uni-konstanz.de
Furthermore, this synthon can be a precursor for thiophene (B33073) derivatives through reactions like the Gewald reaction. umich.eduwikipedia.orgresearchgate.net This multicomponent reaction typically involves a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. By analogy, this compound could react with a suitable active methylene compound and sulfur to yield highly substituted thiophenes. The presence of the dithioacetal group offers further possibilities for intramolecular cyclizations to form sulfur-containing heterocycles. umich.edu
Access to Polyfunctionalized Aliphatic Systems
Beyond heterocycles, this compound is a valuable tool for constructing highly functionalized acyclic and carbocyclic systems. Its ability to act as a Michael acceptor allows for the formation of new carbon-carbon bonds, leading to complex aliphatic chains.
A notable application is in the Robinson annulation reaction, a classic method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org In this sequence, this compound can serve as the Michael acceptor. Reaction with an enolate, for instance from a ketone like cyclohexanone, would lead to a 1,5-dicarbonyl intermediate (after hydrolysis of the dithioacetal). This intermediate can then undergo an intramolecular aldol (B89426) condensation to form a functionalized cyclohexenone ring. The remaining methylsulfanyl group provides a handle for further synthetic modifications.
Table 2: Robinson Annulation with this compound
| Ketone Enolate Donor | Intermediate Michael Adduct | Annulation Product |
|---|---|---|
| Cyclohexanone | 2-(1,1-Bis(methylsulfanyl)-3-oxopentyl)cyclohexan-1-one | Functionalized octahydronaphthalenone |
This table illustrates the potential application of this compound in the Robinson annulation based on established principles of this reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org
Precursor in Natural Product Synthesis Programs
The structural motifs accessible from this compound are prevalent in numerous natural products. While direct application of this specific compound in a completed total synthesis is not widely documented, the use of similar ketene dithioacetal synthons is established. For example, ketene dithioacetals have been employed as latent carboxylic acid functionalities in macrolactonization strategies for the synthesis of dilactonic pyrrolizidine (B1209537) alkaloids. documentsdelivered.com The ability to construct complex heterocyclic and carbocyclic cores makes this compound a promising precursor for natural products such as alkaloids, polyketides, and steroids. uni-konstanz.denih.govnottingham.ac.uk
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. nih.govtaylorfrancis.comwhiterose.ac.uknih.govmdpi.comnih.gov The multiple reactive sites of this compound make it an excellent candidate for such processes.
For instance, a multicomponent synthesis of highly substituted pyridines can be envisaged. A reaction between this compound, an enamine, and an ammonium (B1175870) salt could lead to the formation of a pyridine (B92270) ring through a series of condensation and cyclization steps. nih.govtaylorfrancis.comwhiterose.ac.uk The versatility of this approach allows for the introduction of a wide range of substituents on the final pyridine product.
Table 3: Potential Multicomponent Reaction Involving this compound
| Component 1 | Component 2 | Component 3 | Potential Product Class |
|---|---|---|---|
| This compound | Malononitrile | Ammonium Acetate | Substituted Pyridines |
This table outlines hypothetical multicomponent reactions based on the known reactivity of β-ketoketene dithioacetals. nih.govtaylorfrancis.comwhiterose.ac.uk
In cascade reactions, the initial product of a reaction involving this compound can undergo further spontaneous transformations. For example, a Michael addition to the enone system could be followed by an intramolecular cyclization involving the ketene dithioacetal, leading to complex polycyclic structures in a single pot. nih.govmdpi.com
Development of Novel Organometallic Ligands
A thorough review of the scientific literature did not yield any specific examples or general methods for the application of this compound or other α-oxoketene dithioacetals in the development of novel organometallic ligands. While the sulfur atoms in the dithioacetal moiety possess lone pairs of electrons and could potentially coordinate to metal centers, this application does not appear to be a focus of current research based on available data. Research in the area of organometallic chemistry with related sulfur-containing ligands, such as dithiolenes, is more prevalent.
Conclusion
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds. For this compound (C₇H₁₂OS₂), HRMS would provide an extremely accurate measurement of its molecular weight. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the determination of the elemental composition of the molecular ion, confirming the molecular formula C₇H₁₂OS₂.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the m/z values of the fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of methylthio (-SCH₃) radicals, the ethyl group (-CH₂CH₃), and the carbonyl group (-CO). The analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.
Expected HRMS Data for this compound:
| Property | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₂OS₂ |
| Monoisotopic Mass | 176.03806 Da |
| Major Fragment Ions | [M-SCH₃]⁺, [M-CH₂CH₃]⁺, [M-CO]⁺ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and, if applicable, the stereochemistry.
While ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbons, 2D NMR techniques reveal the relationships between them.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the protons of the ethyl group and potentially between the vinylic proton and the protons of the adjacent methylene (B1212753) group of the ethyl moiety, confirming their proximity in the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively assign each carbon signal to its attached proton(s), for example, linking the methyl protons to the methyl carbons of the methylsulfanyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons, which is essential for stereochemical assignments. For this compound, NOESY could help to determine the geometric isomerism around the carbon-carbon double bond by observing correlations between the vinylic proton and the protons of the methylsulfanyl groups.
Predicted NMR Assignments for this compound:
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| CH₃ (ethyl) | ~1.1 | ~8 | C=O |
| CH₂ (ethyl) | ~2.6 | ~36 | C=O, CH₃ |
| C=O | - | ~200 | CH₂, vinylic H |
| Vinylic CH | ~6.5 | ~120 | C=O, C(S)₂ |
| C(S)₂ | - | ~160 | Vinylic H, SCH₃ |
Should this compound exist as a crystalline solid, solid-state NMR (ssNMR) could be employed to study its structure in the solid phase. Unlike solution-state NMR, ssNMR provides information about the molecule's conformation and packing in the crystal lattice. This technique can be particularly useful for identifying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular connectivity, conformation, and stereochemistry, including the geometry of the double bond. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques would provide clear evidence for the key structural features.
FT-IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically in the region of 1650-1700 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibration would also be observable, usually around 1600-1650 cm⁻¹. The C-S stretching vibrations of the methylsulfanyl groups would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond and the C-S bonds, which are often weak in the IR spectrum, may show strong signals in the Raman spectrum, aiding in their identification.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O (Ketone) | 1650-1700 | FT-IR (strong) |
| C=C (Alkene) | 1600-1650 | FT-IR (medium), Raman (strong) |
| C-S (Thioether) | 600-800 | FT-IR (weak), Raman (strong) |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives are formed)
This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, through reactions at the carbonyl group or the double bond that introduce a stereocenter, then chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric purity and absolute configuration of chiral derivatives.
Insufficient Information for In-Depth Computational Analysis of this compound
A thorough investigation for dedicated computational and theoretical studies on the chemical compound this compound has revealed a significant lack of specific research required to fulfill the detailed article outline provided. While general information on related chemical classes such as ketene (B1206846) dithioacetals and α,β-unsaturated ketones is available, specific quantum chemical calculations, conformational analyses, and reaction pathway modeling for this compound are not present in the currently accessible scientific literature.
The user's request specified a detailed article structure, including subsections on electronic structure analysis (HOMO-LUMO energies, charge distribution), conformational analysis and energy landscape mapping, spectroscopic property prediction, and reaction pathway modeling with transition state characterization. Extensive searches have not yielded any publications containing this specific data for this compound.
General principles of computational chemistry could be used to describe the hypothetical behavior of this molecule. For instance, the electronic structure of α,β-unsaturated ketones is well-understood to involve delocalization of π-electrons across the C=C and C=O bonds, and the presence of two methylsulfanyl groups would further influence this through sulfur's ability to participate in π-conjugation. Similarly, conformational analysis would likely focus on rotation around the single bonds, particularly the C-C bond between the carbonyl and the double bond, leading to s-cis and s-trans isomers. However, without specific computational studies, providing quantitative data such as HOMO-LUMO energy gaps, charge distributions, or rotational energy barriers would be speculative.
Reaction pathway modeling for this compound would likely investigate nucleophilic additions, a common reaction for α,β-unsaturated ketones. The two methylsulfanyl groups would influence the regioselectivity of such attacks. Theoretical calculations would be instrumental in determining the energy barriers for 1,2- versus 1,4-addition and in characterizing the corresponding transition states. Unfortunately, no such specific modeling for this compound has been published.
Due to the absence of specific research data for this compound, it is not possible to generate the requested in-depth and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information from other, related compounds, which would violate the user's explicit instructions.
Computational and Theoretical Investigations on 1,1 Bis Methylsulfanyl Pent 1 En 3 One
Molecular Dynamics Simulations (if applicable to dynamic processes)
However, a thorough review of existing literature did not yield any studies that have applied molecular dynamics simulations to 1,1-Bis(methylsulfanyl)pent-1-en-3-one. Consequently, there is no specific data available to populate a table on its dynamic processes.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, and donor-acceptor interactions within a molecule, providing a detailed picture of its electronic structure and bonding. An NBO analysis of this compound would be expected to reveal key hyperconjugative interactions, such as those between the lone pairs of the sulfur atoms and the π-system of the α,β-unsaturated ketone, which contribute to the molecule's stability and reactivity.
Despite the utility of this method, no published research articles presenting an NBO analysis for this compound could be located. As a result, detailed research findings and a corresponding data table on its specific bonding and hyperconjugation interactions cannot be provided at this time.
While direct computational studies on this compound are not available, research on structurally related compounds, such as other α,β-unsaturated ketones and organosulfur compounds, is more common. These studies often employ computational methods to understand their electronic properties and reactivity. However, direct extrapolation of these findings to this compound would be speculative without a dedicated theoretical investigation. The lack of specific computational data for this compound represents a gap in the current scientific literature.
Derivatives, Analogues, and Structural Modifications of 1,1 Bis Methylsulfanyl Pent 1 En 3 One
Systematic Variation of Thioether Substituents
The methylsulfanyl groups in 1,1-Bis(methylsulfanyl)pent-1-en-3-one can, in principle, be replaced with other alkyl or aryl thioether substituents. This variation is typically achieved by starting with different thiols during the synthesis of the parent ketene (B1206846) dithioacetal. The general synthesis of α-oxo ketene dithioacetals involves the reaction of an active methylene (B1212753) ketone with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide. By using different alkyl halides (e.g., ethyl iodide, benzyl bromide) or aryl halides, a variety of thioether substituents can be introduced.
The nature of these thioether substituents can influence the reactivity of the ketene dithioacetal. For instance, bulkier substituents may offer steric hindrance, directing the regioselectivity of subsequent reactions. Aryl substituents can affect the electronic properties of the molecule through resonance and inductive effects.
Table 1: Potential Variations of Thioether Substituents
| Substituent (R in -SR) | Potential Effect on Reactivity |
|---|---|
| Ethyl (-SEt) | Minor increase in steric bulk compared to methyl. |
| Benzyl (-SBn) | Increased steric hindrance; potential for benzylic C-H activation. |
| Phenyl (-SPh) | Electronic effects through resonance; potential for altered reactivity at the double bond. |
Modifications of the Carbonyl Group and Enone Chain Length
The carbonyl group in α-oxo ketene dithioacetals is a key site for nucleophilic attack. Reactions with reducing agents, such as sodium borohydride, would be expected to yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds could be used to introduce various alkyl or aryl groups at the carbonyl carbon, leading to tertiary alcohols.
Modification of the enone chain length would require a different synthetic starting material. For example, to synthesize a homologue with a longer chain, one could start with a β-keto ester with a longer alkyl chain. The fundamental synthetic approach to forming the ketene dithioacetal would remain similar.
Introduction of Stereogenic Centers and Chiral Derivatives
Another approach involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the molecule, it may be possible to direct the stereochemical outcome of subsequent reactions. For instance, an aldol (B89426) reaction with a chiral aldehyde could introduce a new stereocenter.
Cyclization Strategies to Form Fused Ring Systems
Ketene dithioacetals are versatile precursors for the synthesis of various heterocyclic compounds. jlu.edu.cn The presence of both electrophilic (the β-carbon of the enone) and nucleophilic (after deprotonation of the α-carbon) centers, along with the leaving group ability of the methylsulfanyl groups, allows for a range of cyclization reactions.
One common strategy involves the reaction with dinucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, reaction with guanidine (B92328) or amidines can yield pyrimidines. The general mechanism involves initial nucleophilic attack at the β-carbon, followed by elimination of one of the methylsulfanyl groups, and subsequent intramolecular cyclization and aromatization.
α-Oxo ketene dithioacetals can also participate in cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions or react with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocyclic rings. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partner. While these are general strategies for the broader class of compounds, their direct application to this compound would need to be experimentally verified.
Table 2: Potential Heterocyclic Systems from this compound
| Dinucleophile/Reactant | Potential Fused Ring System |
|---|---|
| Hydrazine | Pyrazole |
| Substituted Hydrazines | N-Substituted Pyrazoles |
| Guanidine | Aminopyrimidine |
| Enamines | Pyridine (B92270) derivatives |
Emerging Research Frontiers and Future Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of 1,1-bis(methylsulfanyl)pent-1-en-3-one are primed for transformation through the adoption of flow chemistry and automated synthesis. Continuous-flow technologies offer substantial advantages over traditional batch processing, particularly for organosulfur compounds. researchgate.netresearchgate.net These benefits include superior control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling potentially hazardous reagents. nih.gov
The application of flow chemistry to the synthesis of related α,β-unsaturated carbonyl compounds has demonstrated the potential for increased yields and reduced reaction times. ucc.ie For this compound, a continuous-flow setup could streamline its production, potentially allowing for the in-situ generation and immediate use of reactive intermediates, thereby minimizing waste and improving process efficiency. The development of such a process would be a significant step towards scalable and more economical production.
Automated synthesis platforms, which combine robotics and computational control, offer the potential for high-throughput screening of reaction conditions and the rapid generation of derivative libraries. nih.gov For a molecule like this compound, which serves as a Michael acceptor, an automated platform could efficiently explore a wide range of nucleophilic addition reactions, accelerating the discovery of new bioactive compounds or functional materials. The integration of real-time analytics in these systems would further refine reaction optimization, leading to robust and reproducible synthetic protocols.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |
| Enhanced Heat Transfer | Improved control over exothermic reactions, enabling higher temperatures and faster reaction rates. | The synthesis of ketene (B1206846) dithioacetals can be exothermic; flow chemistry would allow for safer and more efficient production. |
| Precise Reaction Control | Accurate control of stoichiometry, residence time, and temperature, leading to higher yields and purities. | Minimizes the formation of byproducts often seen in batch reactions of multifunctional compounds. |
| Increased Safety | Small reactor volumes and contained systems reduce the risks associated with handling reactive sulfur compounds. | Important for handling reagents like carbon disulfide and methanethiol (B179389), which may be used in the synthesis. |
| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. | Facilitates the transition from laboratory-scale synthesis to industrial production. |
Exploitation in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound is a prime candidate for such improvements. The application of green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), can provide a quantitative assessment of the environmental impact of its synthesis and encourage the development of more sustainable routes. mdpi.comnih.govwhiterose.ac.uk
Future research is likely to focus on the use of greener solvents, renewable starting materials, and catalytic methods to replace stoichiometric reagents. For instance, the development of heterogeneous catalysts for the synthesis of α,β-unsaturated carbonyl compounds is an active area of research. scielo.brrsc.org A solid-supported catalyst for the synthesis of this compound would simplify product purification and allow for catalyst recycling, thereby reducing waste and cost.
Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Potential Application to Synthesis of this compound |
| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Designing a synthesis that maximizes the incorporation of atoms from reagents into the target molecule. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Aiming for a low E-Factor by minimizing solvent use and byproduct formation. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Optimizing the entire process to reduce the overall material footprint. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of reactants that ends up in the product. | Improving reaction yields and using stoichiometric amounts of reagents to enhance RME. nih.gov |
Rational Design of Derivatives with Tunable Reactivity Profiles
The chemical structure of this compound offers multiple sites for modification, allowing for the rational design of derivatives with tailored reactivity. The electronic properties of the α-oxo ketene dithioacetal moiety can be fine-tuned by altering the substituents on the sulfur atoms or the ketene backbone. researchgate.net This opens up possibilities for creating a library of analogs with varying electrophilicity and steric hindrance, thereby controlling their reactivity in subsequent transformations.
For example, replacing the methylsulfanyl groups with other alkyl or aryl thioethers could modulate the compound's reactivity in Michael additions or cycloaddition reactions. nih.gov Similarly, modifications to the pentenone backbone could influence the stereochemical outcome of reactions at the carbonyl group or the double bond. The rational design of such derivatives, guided by computational studies, could lead to the development of novel reagents for organic synthesis or molecules with specific biological activities. rsc.org
Theoretical Predictions Guiding Novel Synthetic Pathways and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. beilstein-journals.orgug.edu.gh For this compound, DFT calculations can provide valuable insights into its electronic structure, frontier molecular orbitals, and potential energy surfaces for various reactions. bohrium.comnih.gov
Theoretical studies can be employed to predict the regioselectivity and stereoselectivity of reactions involving this compound, such as its behavior in cycloaddition reactions or with complex nucleophiles. Furthermore, computational modeling can help in understanding and predicting the structures of transition states, which is crucial for rationalizing reaction outcomes and designing more efficient catalysts. mit.edue3s-conferences.orggithub.io By simulating reaction pathways, computational chemistry can guide experimental efforts towards the discovery of novel transformations and applications for this compound and its derivatives, saving significant time and resources in the laboratory.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-Bis(methylsulfanyl)pent-1-en-3-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves thiol-Michael addition or alkylation reactions using methylsulfanyl (SCH₃) donors. For example, analogous compounds with sulfanyl groups are synthesized via nucleophilic substitution under basic conditions (e.g., triethylamine) to stabilize intermediates . Optimization focuses on solvent polarity (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reactants to minimize side reactions. Characterization of intermediates via TLC or GC-MS is critical for yield improvement.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity attributes?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies methylsulfanyl groups (δ ~2.1–2.5 ppm for SCH₃) and enone protons (δ ~6–7 ppm for α,β-unsaturated ketones) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for stereochemical validation .
Advanced Research Questions
Q. How does this compound function as a branch-point metabolite in the methionine salvage pathway, and what experimental approaches elucidate its bifurcation?
- Methodological Answer : The compound is an intermediate in the pathway, where it is hydrolyzed by EC 3.1.3.77 (acireductone synthase) to produce 1,2-dihydroxy-5-(methylsulfanyl)pent-1-en-3-one . Bifurcation studies involve:
- Metal-Dependent Assays : Compare enzyme activity with Fe²⁺ vs. Ni²⁺ cofactors to track product divergence (e.g., 3-(methylsulfanyl)propanoate vs. 4-(methylsulfanyl)-2-oxobutanoate) .
- Isotopic Labeling : Use ³⁵S-labeled methylsulfanyl groups to trace metabolic flux via LC-MS.
- Mutagenesis : Engineer enzyme active sites (e.g., His/Asp residues) to disrupt metal coordination and study kinetic changes .
Q. What strategies resolve discrepancies in kinetic parameters reported for enzymes interacting with this compound?
- Methodological Answer :
- Standardized Assays : Replicate conditions (pH, temperature, buffer composition) across studies to minimize variability. For EC 3.1.3.77, use Tris-HCl (pH 7.5) and monitor phosphate release via malachite green assays .
- Structural Validation : Cross-reference kinetic data with X-ray structures (e.g., active-site conformations refined via SHELX ).
- Statistical Analysis : Apply Michaelis-Menten curve-fitting tools (e.g., GraphPad Prism) to compare and values across datasets .
Q. How can crystallographic challenges (e.g., disorder in methylsulfanyl groups) be addressed during structural refinement of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve electron density maps.
- SHELX Refinement : Apply restraints (e.g., SIMU/DELU) to model disordered SCH₃ groups and anisotropic displacement parameters .
- Validation Tools : Check R-factors and Fo-Fc maps in programs like PLATON to ensure stereochemical accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
